
Sage217;sage 217;sage-217
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Overview
Description
Zuranolone is a synthetic neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid A (GABA A) receptor. It is primarily used for the treatment of postpartum depression and major depressive disorder. Zuranolone is known for its rapid onset of action and its ability to be administered orally, making it a convenient option for patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zuranolone involves multiple steps, starting from readily available steroid precursors. The key steps include the formation of the core steroid structure, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents such as reducing agents and oxidizing agents .
Industrial Production Methods
Industrial production of zuranolone follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Zuranolone undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions include various derivatives of zuranolone with modified functional groups, which can be used for further research and development .
Scientific Research Applications
SAGE-217, also known as Zuranolone, is a GABAA receptor agonist and modulator being developed for the treatment of certain CNS-related disorders . It is a neuroactive steroid with excellent oral DMPK (drug metabolism and pharmacokinetics) properties .
Scientific Research Applications
Clinical trials SAGE-217 has been evaluated in clinical trials for its effects on depressive symptoms in women with postpartum depression (PPD) . A study evaluating SAGE-217 (30 mg) showed statistically significant differences in the reduction of the HAMD-17 total score versus placebo on Day 3 (-12.5 vs. -9.8; p=0.0255), which was maintained through two weeks of treatment (-17.8 vs. -13.6; p=0.0029). This effect persisted through the four-week follow-up period (-19.2 vs. -15.1; p=0.0027) . After two weeks of SAGE-217 treatment, 45% of patients achieved remission (HAMD-17 ≤7) compared to 23% of those on placebo (p=0.0122). At the end of the four-week follow-up, 53% of the SAGE-217 group maintained remission versus 30% in the placebo group (p=0.0102) .
Major Depressive Disorder (MDD) A Phase 3 MOUNTAIN study assessed the efficacy, safety, and pharmacokinetics of SAGE-217 in adult patients diagnosed with MDD (MADRS total score ≥32 and a HAM-D total score ≥22) . At Day 15, patients treated with SAGE-217 30 mg showed a reduction in depressive symptoms of 12.6 in the HAM-D total score, compared to 11.2 in the placebo group (LS Mean Difference from placebo -1.4, p=0.115) . Improvements in depressive symptoms were sustained in all treatment groups through Day 42 of the double-blind portion of the study . A Phase II clinical trial of orally administered SAGE-217 showed positive top-line results in patients with major depressive disorder (MDD) .
Epilepsy and Seizure Disorders Preclinical data suggest the potential of SAGE-217 in addressing acute and chronic forms of epilepsy and seizure disorders . SAGE-217 is a GABA-potentiating, second-generation neuroactive steroid that has demonstrated favorable CNS exposure (rodent brain to plasma ratio > 1.3-3.2), an attractive pharmacokinetic profile, and the potential for IV, IM, and oral administration .
Mechanism of Action
Zuranolone exerts its effects by acting as a positive allosteric modulator of the GABA A receptor. This enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability. The molecular targets include the synaptic and extrasynaptic GABA A receptors, which are involved in regulating mood and anxiety .
Comparison with Similar Compounds
Similar Compounds
Brexanolone: Another neuroactive steroid used for the treatment of postpartum depression.
Allopregnanolone: An endogenous neurosteroid that zuranolone mimics in its mechanism of action.
Uniqueness of Zuranolone
Zuranolone is unique due to its oral bioavailability and longer half-life compared to brexanolone. This makes it more convenient for patients and allows for more flexible dosing schedules .
Biological Activity
SAGE-217, also known as zuranolone, is a novel compound developed by Sage Therapeutics, primarily targeting the treatment of major depressive disorder (MDD) and postpartum depression (PPD). As a positive allosteric modulator of the GABAA receptor, SAGE-217 enhances the inhibitory neurotransmission in the central nervous system (CNS), which is crucial for mood regulation. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
SAGE-217 selectively modulates synaptic and extrasynaptic GABAA receptors, enhancing GABAergic signaling. This mechanism is significant as it aims to replicate the effects observed with intravenous brexanolone (SAGE-547), which has shown efficacy in treating PPD. The modulation of GABAA receptors is essential in managing mood disorders due to their role in regulating neuronal excitability and synaptic transmission.
Pharmacokinetics
The pharmacokinetic profile of SAGE-217 has been characterized through several clinical trials:
- Bioavailability : SAGE-217 is orally bioavailable with a terminal half-life ranging from 16 to 23 hours.
- Peak Concentration : The time to reach maximum concentration (tmax) is approximately 1 hour post-administration.
- Dosing : In Phase I studies, the maximum tolerated doses (MTD) were established at 55 mg for single doses and 30 mg for multiple doses .
Table 1: Pharmacokinetic Parameters of SAGE-217
Parameter | Value |
---|---|
Bioavailability | Oral |
Terminal Half-Life | 16 - 23 hours |
tmax | ~1 hour |
MTD (Single Dose) | 55 mg |
MTD (Multiple Doses) | 30 mg |
Clinical Efficacy
SAGE-217 has undergone various clinical trials to evaluate its effectiveness in treating MDD and PPD. Notably, the Phase III ROBIN study demonstrated significant improvements in depressive symptoms among participants:
- Primary Endpoint : Reduction in Hamilton Rating Scale for Depression (HAMD-17) score was statistically significant on Day 3 (-12.5 vs. -9.8; p=0.0255) and maintained through two weeks .
- Remission Rates : After two weeks, 45% of patients achieved remission compared to 23% in the placebo group (p=0.0122) .
Table 2: Summary of Phase III ROBIN Study Results
Measure | SAGE-217 Group | Placebo Group | p-value |
---|---|---|---|
HAMD-17 Score Reduction (Day 3) | -12.5 | -9.8 | 0.0255 |
Remission Rate (2 weeks) | 45% | 23% | 0.0122 |
Response Rate (2 weeks) | 72% | 48% | 0.0050 |
Safety Profile
SAGE-217 has been generally well tolerated across clinical trials. The incidence of adverse events (AEs) was similar between treatment and placebo groups:
- Overall AEs : Reported in 58% of SAGE-217 patients versus 51% in placebo .
- Serious Adverse Events (SAEs) : Two SAEs were reported, one in each group, indicating a manageable safety profile .
Case Studies
Several case studies have highlighted the rapid onset and sustained effects of SAGE-217 in clinical settings:
- Postpartum Depression : In a pivotal trial involving women with severe PPD, significant reductions in depressive symptoms were observed as early as Day 3, with effects lasting for four weeks post-treatment.
- Major Depressive Disorder : Open-label studies indicated that SAGE-217 could provide rapid relief from depressive symptoms, supporting its potential as a short-course treatment option.
Properties
IUPAC Name |
1-[2-(3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARRKNSQXBRBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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